Morpholino(1H-pyrazol-3-yl)methanone

Description

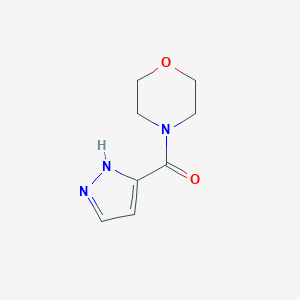

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl(1H-pyrazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-8(7-1-2-9-10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCAVDWCAWORRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601284465 | |

| Record name | 4-Morpholinyl-1H-pyrazol-3-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305346-17-2 | |

| Record name | 4-Morpholinyl-1H-pyrazol-3-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305346-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinyl-1H-pyrazol-3-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Approaches to the Construction of the 1H-Pyrazole Ring System

The 1H-pyrazole core is a common scaffold in medicinal chemistry, and its synthesis has been extensively studied. The most prevalent methods involve the cyclization of precursors containing a dicarbonyl or equivalent functionality with hydrazine-based reagents.

Cyclocondensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazine (B178648) Derivatives

The Knorr pyrazole (B372694) synthesis and related reactions represent the most classical and widely used method for constructing the pyrazole ring. nih.govbldpharm.comorganic-chemistry.org This approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbldpharm.comorganic-chemistry.org The reaction proceeds through the formation of a hydrazone or enamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. organic-chemistry.org

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine. For the synthesis of a precursor to morpholino(1H-pyrazol-3-yl)methanone, a 1,3-dicarbonyl compound with a protected carboxylate group at the C3 position would be a suitable starting material.

A general representation of the Knorr pyrazole synthesis is shown below: R1, R2, R3 = H, alkyl, aryl, etc.

Table 1: Examples of Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |

|---|---|---|---|

| Acetylacetone | Hydrazine | 3,5-dimethylpyrazole | organic-chemistry.org |

| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,5-disubstituted pyrazoles | chemenu.com |

This table presents examples of the Knorr synthesis for various pyrazole derivatives.

Alternative Routes for Pyrazole Moiety Formation

Beyond the traditional Knorr synthesis, several other effective methods for constructing the pyrazole ring have been developed. These alternative routes often provide access to specific substitution patterns or proceed under milder conditions.

One notable method is the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines. arkat-usa.org This reaction typically proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and oxidation to the pyrazole.

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the one-pot synthesis of highly substituted pyrazoles. mdpi.com These reactions combine three or more starting materials in a single synthetic operation, offering high atom economy and efficiency. For instance, the reaction of an aldehyde, an active methylene (B1212753) compound, and a hydrazine derivative can directly lead to the formation of a pyrazole ring.

Furthermore, [3+2] cycloaddition reactions between diazo compounds and alkynes or alkenes provide a direct route to pyrazoles and pyrazolines, respectively. organic-chemistry.orgchemenu.com The regioselectivity of these reactions can often be controlled by the nature of the substituents on both the diazo compound and the dipolarophile.

Methodologies for the Introduction and Modification of the Morpholine (B109124) Moiety

The morpholine ring is another privileged scaffold in drug discovery, and numerous synthetic methods for its formation and derivatization are available.

Conventional Synthetic Routes for Morpholine Derivatization

The most straightforward approach to incorporating the morpholine moiety is through the N-acylation of morpholine itself. This can be achieved by reacting morpholine with a suitable acylating agent, such as an acyl chloride or an activated carboxylic acid. nih.govresearchgate.net For the synthesis of the target molecule, this would involve the reaction of morpholine with a pyrazole-3-carboxylic acid derivative.

Another common method for preparing morpholine derivatives involves the cyclization of appropriate precursors. For example, the intramolecular cyclization of N-substituted diethanolamines can be effected under acidic conditions to yield the corresponding morpholine.

Table 2: Conventional Methods for Morpholine Derivatization

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Morpholine | Chloroacetyl chloride | 2-Chloro-1-(morpholin-4-yl)ethanone | nih.gov |

| Morpholine | Ethyl chloroacetate | Morpholin-N-ethyl acetate | researchgate.netuobaghdad.edu.iq |

This table illustrates common reactions for the derivatization of the morpholine ring.

Catalyst-Assisted and Advanced Synthetic Techniques for Morpholine Integration

Modern synthetic chemistry has introduced a variety of catalyst-assisted methods for the formation of the morpholine ring, often providing higher yields and greater functional group tolerance.

Palladium-catalyzed cross-coupling reactions have been employed for the synthesis of N-arylmorpholines. These reactions typically involve the coupling of an aryl halide or triflate with morpholine in the presence of a palladium catalyst and a suitable base.

Furthermore, intramolecular hydroamination or hydroalkoxylation reactions of unsaturated amino alcohols, catalyzed by various transition metals, can provide efficient access to substituted morpholines. For instance, the cyclization of an aminoalkene can be promoted by catalysts to form the morpholine ring. The use of morpholine as a catalyst itself in certain reactions, such as in the synthesis of 4H-chromene derivatives, highlights its versatile chemical nature. arkat-usa.org

Formation of the Methanone (B1245722) Linkage: Carbonyl Coupling and Amidation Reactions

The final and crucial step in the synthesis of this compound is the formation of the amide bond that constitutes the methanone linkage. This is typically achieved through standard amidation procedures.

The most common method involves the reaction of a pyrazole-3-carboxylic acid with morpholine. nih.govniscpr.res.in To facilitate this reaction, the carboxylic acid is often activated. A highly effective approach is the conversion of the pyrazole-3-carboxylic acid to its corresponding acyl chloride, for example, by treatment with thionyl chloride or oxalyl chloride. niscpr.res.indergipark.org.tr The resulting pyrazole-3-carbonyl chloride can then be reacted directly with morpholine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to afford the target amide. niscpr.res.in

Alternatively, various peptide coupling reagents can be employed to promote the direct amidation of the pyrazole-3-carboxylic acid with morpholine. nih.gov Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to form an active ester intermediate in situ, which then readily reacts with the amine. jst.go.jp

Direct catalytic amidation reactions that avoid the use of stoichiometric activating agents are also gaining prominence as more environmentally friendly alternatives. mdpi.com While specific examples for the synthesis of this compound using these catalytic methods are not extensively documented, the general principles of catalytic amide bond formation could potentially be applied.

Table 3: Representative Amidation Reactions for Pyrazole Carboxamides

| Pyrazole Substrate | Amine | Coupling Method/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Pyrazole-3-carboxylic acid chloride | Various diamines | Pyridine (catalyst), THF (solvent), reflux | Bis-carboxamide derivatives | niscpr.res.in |

| 4-Nitropyrazole-3-carboxylic acid | 4-Amino-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole | HOBt, EDCI, DMF | Pyrazole-3-carboxamide | jst.go.jp |

This table provides examples of methods used to form amide bonds with pyrazole carboxylic acids or their derivatives.

Regioselective Synthesis and Isomer Control for this compound Analogs

The regioselective synthesis of this compound analogs presents a considerable challenge due to the potential for the formation of multiple isomers during the construction of the pyrazole ring. The key to achieving high regioselectivity lies in the careful selection of starting materials, reaction conditions, and synthetic routes.

One of the most common and versatile methods for the synthesis of the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The regioselectivity of this reaction is highly dependent on the nature of the substituents on both reactants and the reaction conditions employed. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of certain pyrazole isomers. nih.gov When reacting unsymmetrical 1,3-diketones with substituted hydrazines, the more electrophilic carbonyl group is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.

A general strategy to ensure the desired regiochemistry for a 3-carboxamide pyrazole involves starting with a precursor that has a protected or latent carboxylic acid group at the C3 position. A widely used approach is the synthesis of a pyrazole-3-carboxylic acid, which can then be converted to the corresponding morpholine amide. The synthesis of pyrazole-3-carboxylic acids can be achieved through various methods, including the cyclization of a hydrazone with a suitable three-carbon building block containing a carboxyl group or its precursor. For example, the reaction of a hydrazone with diethyl oxalate (B1200264) can lead to the formation of pyrazole-3-carboxylates.

Once the pyrazole-3-carboxylic acid is obtained, it can be readily converted to the morpholino amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with morpholine in the presence of a base to afford the desired this compound. This two-step procedure allows for the unambiguous synthesis of the C3-substituted isomer.

Another powerful technique for achieving regioselectivity is through directed metallation of the pyrazole ring, followed by quenching with an appropriate electrophile. However, direct C3-acylation of an unsubstituted pyrazole can be challenging. Therefore, the construction of the pyrazole ring with the desired substitution pattern from acyclic precursors remains the more common and reliable approach.

The table below summarizes some of the key strategies for achieving regioselective synthesis of pyrazole-3-carboxamide precursors.

| Starting Materials | Reagents and Conditions | Key Outcome |

| Unsymmetrical 1,3-diketones and substituted hydrazines | Fluorinated alcohol solvents (e.g., HFIP) | Increased regioselectivity towards a specific pyrazole isomer. nih.gov |

| Hydrazones and diethyl oxalate | Cyclization reaction | Formation of pyrazole-3-carboxylates. |

| Pyrazole-3-carboxylic acid | 1. Thionyl chloride (SOCl₂) 2. Morpholine, base | Conversion to the corresponding morpholino amide. |

Parallel Synthesis and Library Generation for Structural Diversity Exploration

The exploration of the chemical space around the this compound scaffold is crucial for identifying compounds with optimized biological activity. Parallel synthesis and the generation of compound libraries are powerful tools for rapidly creating a multitude of analogs for structure-activity relationship (SAR) studies.

The modular nature of the synthesis of pyrazole-3-carboxamides lends itself well to combinatorial approaches. A common strategy involves the preparation of a common intermediate, such as a pyrazole-3-carboxylic acid or its corresponding acid chloride, which can then be reacted in parallel with a diverse panel of amines, including morpholine and its derivatives. This approach allows for the systematic variation of the substituent at the amide nitrogen.

One documented approach for the parallel solution-phase synthesis of pyrazole-4-carboxamides involved a five-step preparation of 1-substituted 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acids, followed by parallel amidation with various primary and secondary amines to generate a library of compounds. A similar strategy can be readily adapted for the synthesis of pyrazole-3-carboxamide libraries.

The generation of a library of this compound analogs would typically involve the following steps:

Synthesis of a diverse set of pyrazole-3-carboxylic acid building blocks: This can be achieved by varying the substituents on the starting 1,3-dicarbonyl compounds and hydrazines.

Activation of the carboxylic acids: The library of pyrazole-3-carboxylic acids is then converted to a more reactive species, such as the acid chlorides, in a parallel fashion.

Amidation with a library of amines: The activated pyrazole-3-carboxylic acids are then reacted with a collection of amines, including morpholine, substituted morpholines, and other cyclic and acyclic secondary amines, to generate the final library of carboxamides.

This parallel synthesis approach allows for the rapid generation of hundreds or even thousands of compounds, which can then be screened for their biological activity. The data obtained from these screens can provide valuable insights into the SAR of this class of compounds, guiding the design of future generations of more potent and selective molecules.

The table below outlines a general scheme for the parallel synthesis of a this compound library.

| Step | Description | Key Considerations |

| 1. Building Block Synthesis | Synthesis of a diverse set of pyrazole-3-carboxylic acids by varying the R¹ and R² substituents on the pyrazole ring. | Ensuring regioselective synthesis of the desired pyrazole-3-carboxylic acid isomers. |

| 2. Activation | Parallel conversion of the pyrazole-3-carboxylic acids to their corresponding acid chlorides. | Use of automated or semi-automated synthesis platforms to handle multiple reactions simultaneously. |

| 3. Diversification | Reaction of the library of acid chlorides with a diverse set of amines (including morpholine and its analogs) to generate the final carboxamide library. | High-throughput purification techniques to isolate the desired products in sufficient purity for biological screening. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Impact of Substituent Variation on the 1H-Pyrazole Ring on Biological Activities

Positional Effects of Substituents on Bioactivity Profile

The regiochemistry of substituents on the pyrazole (B372694) ring plays a crucial role in modulating biological activity. Studies on related pyrazole-containing compounds have shown that the positioning of functional groups can dictate the molecule's interaction with biological targets. For instance, in a series of 1,3,4,5-tetrasubstituted pyrazole derivatives, the nature and position of the substituent at the 4-position of the pyrazole moiety were found to be critical for anti-inflammatory activity. Specifically, compounds bearing a 4-methoxyphenyl (B3050149) group at this position exhibited higher activity compared to those with a 4-bromophenyl group. nih.gov

In the context of anticancer activity, the substitution pattern on the pyrazole ring has been shown to be a key determinant of cytotoxicity. For pyrazolinyl-indole derivatives, specific substitutions on the phenyl ring at the 3-position of the pyrazoline core, such as a p-tolyl or a 4-chlorophenyl group, resulted in significant growth inhibition across various cancer cell lines. nih.gov This highlights that even subtle changes in substituent position can lead to substantial differences in biological outcomes. While direct studies on Morpholino(1H-pyrazol-3-yl)methanone are limited, these findings on analogous structures underscore the importance of systematic exploration of positional isomers to identify the optimal substitution pattern for a desired biological effect.

Table 1: Hypothetical Positional Effects of Substituents on the Pyrazole Ring

| Position of Substituent on Pyrazole Ring | Type of Substituent | Predicted Impact on a Hypothetical Biological Activity |

| C4 | Electron-donating group (e.g., -OCH3) | Potential for increased anti-inflammatory activity |

| C4 | Electron-withdrawing group (e.g., -Br) | Potential for decreased anti-inflammatory activity |

| C5 | Bulky aromatic group | May enhance binding to hydrophobic pockets of target proteins |

| N1 | Substituted phenyl ring | Can significantly modulate overall potency and selectivity |

This table is illustrative and based on findings from structurally related pyrazole compounds.

Electronic and Steric Contributions of Pyrazole Substituents

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of the substituents on the pyrazole ring are fundamental to their interaction with biological targets. Electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can increase the electron density of the pyrazole ring, potentially enhancing interactions with electron-deficient pockets in a target protein. Conversely, electron-withdrawing groups, like nitro (-NO2) or halogens (-Cl, -Br), can decrease the electron density and may favor interactions with electron-rich domains. nih.gov

For example, in a study of pyrazole carboxamide derivatives as antifungal agents, the electronic properties of the substituents on the pyrazole ring were found to influence their activity. rsc.org Steric factors also play a significant role. The introduction of bulky substituents can either enhance binding through increased van der Waals interactions or hinder it due to steric clashes with the binding site. The optimal balance between electronic and steric properties is crucial for achieving high potency. QSAR studies on pyrazolone (B3327878) derivatives have utilized thermodynamic, spatial, and electronic descriptors to correlate the chemical structure with anti-inflammatory activity, further emphasizing the importance of these parameters. nih.gov

Role of Morpholine (B109124) Ring Modifications in Modulating Biological Response

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability. e3s-conferences.orgresearchgate.net Modifications to the morpholine ring itself can further fine-tune the biological activity of the parent compound.

Alterations to the Morpholine Nitrogen and its Substituents

The nitrogen atom of the morpholine ring is a key site for modification. Its basicity can be altered by the introduction of various substituents, which can in turn affect the compound's interaction with biological targets and its pharmacokinetic profile. For instance, N-acylation or N-alkylation can modulate the lipophilicity and hydrogen bonding capacity of the molecule.

In a series of thiazolyl-pyrazoline hybrids, the incorporation of a morpholine ring was found to be beneficial for dual EGFR and HER2 inhibitory activity. mdpi.com While this study did not explore modifications on the morpholine nitrogen itself, it highlights the favorable contribution of the unsubstituted morpholine ring. In other classes of compounds, such as morpholine-acetamide derivatives, the nature of the substituent attached to the morpholine-containing fragment was shown to be critical for anticancer and carbonic anhydrase inhibitory activities. nih.gov This suggests that systematic variation of substituents on the morpholine nitrogen of this compound could be a fruitful strategy for optimizing its biological profile.

Conformational Analysis of Morpholine Derivatives and its Implications for SAR

Influence of the Methanone (B1245722) Bridge and Linker Modifications on Activity

Bioisosteric replacement of the methanone bridge with other functional groups could alter the compound's electronic distribution, conformational flexibility, and metabolic stability. For example, replacing the carbonyl group with a thiocarbonyl (-C=S-) or a methylene (B1212753) (-CH2-) group would lead to significant changes in the molecule's properties. Studies on other classes of compounds have shown that linker modification can be a powerful tool for optimizing biological activity. For instance, in a series of oxadiazole derivatives, the length and nature of the alkyl linker at the 5-position of the oxadiazole ring, which acts as a bioisosteric replacement for a carboxamide group, had a profound effect on CB1 receptor antagonism. researchgate.net This suggests that exploring different linkers to connect the pyrazole and morpholine rings in the parent compound could lead to the discovery of analogs with improved properties.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological effect. This approach is instrumental in ligand-based drug design, especially when the 3D structure of the biological target is unknown. pjps.pknih.gov

For the broader class of pyrazole derivatives, pharmacophore models have been successfully developed to identify key features for various activities, such as anti-proliferative effects. pjps.pk A typical pharmacophore model for pyrazole-based compounds might include:

Hydrogen bond acceptors (e.g., the carbonyl oxygen of the methanone group, the oxygen in the morpholine ring).

Hydrogen bond donors (e.g., the NH group of the pyrazole ring).

Hydrophobic regions (e.g., the pyrazole ring itself or other aromatic substituents).

Aromatic rings.

These models are constructed by aligning a set of active molecules and identifying common chemical features. researchgate.net Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify novel molecules that match the pharmacophoric features and are therefore likely to possess the desired biological activity. pjps.pk Without experimental data on the biological activity of this compound, a specific pharmacophore model cannot be constructed.

Chemoinformatics and Machine Learning Applications in Predictive SAR/QSAR Modeling

Chemoinformatics employs computational methods to analyze chemical information, which is crucial for modern drug discovery. researchgate.net In conjunction with machine learning, it allows for the development of predictive QSAR models that can estimate the biological activity of novel compounds based on their molecular structures. researchgate.net

For pyrazole and pyrazoline derivatives, various machine learning algorithms have been applied to build QSAR models. These models correlate molecular descriptors (numerical representations of a molecule's properties) with their biological activities.

Commonly Used Machine Learning Algorithms in QSAR:

| Algorithm | Description | Application in Pyrazole Research |

| Multiple Linear Regression (MLR) | A statistical method that uses several explanatory variables to predict the outcome of a response variable. | Used to build simple, interpretable QSAR models for pyrazole derivatives. |

| Partial Least Squares (PLS) | A regression method that is particularly useful when the number of predictor variables is large. | Applied in 3D-QSAR studies like CoMFA and CoMSIA for pyrazole analogs. nih.gov |

| Support Vector Machines (SVM) | A supervised learning model that analyzes data for classification and regression analysis. | Utilized for developing non-linear QSAR models for pyrazole-based compounds. |

| Random Forest (RF) | An ensemble learning method that operates by constructing a multitude of decision trees at training time. | Known for its high accuracy and ability to handle complex datasets in QSAR modeling of diverse chemical libraries. researchgate.net |

| Artificial Neural Networks (ANN) | Computing systems inspired by the biological neural networks that constitute animal brains. | Capable of modeling highly complex and non-linear relationships in SAR data. |

These machine learning models are trained on a dataset of compounds with known activities. Once validated, they can predict the activity of new, untested compounds like this compound, provided the new compound falls within the applicability domain of the model. The predictive power of these models is highly dependent on the quality and diversity of the training data. researchgate.net Currently, there is no published research detailing the application of these methods specifically to this compound.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies of Morpholino(1H-pyrazol-3-yl)methanone Analogs with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor. Studies on pyrazole (B372694) derivatives, including those with morpholine (B109124) substitutions, have explored their binding affinity with various biological targets, particularly protein kinases, which are crucial in cancer and inflammation pathways.

For instance, analogs of this compound have been investigated as inhibitors of several kinases. In a study on Aurora A kinase inhibitors, the morpholino oxygen atom of a pyrazole-based compound was observed to act as a hydrogen bond acceptor, forming a key interaction with an arginine residue (Arg137) within the active site. researchgate.net Similarly, research on ALK5 kinase inhibitors, which are relevant in cancer therapy, has included pyrazole-based structures with morpholino substitutions as potential candidates. nih.gov

Other pyrazole derivatives have been docked against targets like vascular endothelial growth factor receptor-2 (VEGFR-2), Aurora A, and cyclin-dependent kinase 2 (CDK2), demonstrating the potential of the pyrazole scaffold to bind within the active sites of these proteins. jst.go.jp Furthermore, pyrazole-carboxamide derivatives have been evaluated as inhibitors of carbonic anhydrase and cholinesterase, highlighting the broad therapeutic potential of this class of compounds. nih.govgoogle.com

Analysis of Predicted Binding Poses and Key Interaction Networks

The analysis of predicted binding poses from molecular docking studies reveals the specific interactions that stabilize the ligand-protein complex. For pyrazole-based inhibitors, common interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. In the context of kinase inhibition, the pyrazole core often forms hydrogen bonds with residues in the hinge region of the kinase domain. researchgate.net

In studies of pyrazole-benzimidazolone hybrids targeting the HPPD receptor, specific interactions with glutamine, asparagine, and phenylalanine residues (GLN 307, ASN 423, and PHE 392) in the binding pocket were identified. acs.org For pyrazole derivatives targeting Aurora-B kinase, key interactions were observed with lysine, alanine, and glutamic acid residues (LYS 106, ALA 157, and GLU 161). accscience.comresearchgate.net These findings underscore the importance of specific amino acid residues in anchoring the ligand within the active site.

Ligand-Protein Interaction Profiling and Hotspot Identification

Ligand-protein interaction profiling helps in identifying "hotspots," which are key residues in the binding site that contribute significantly to the binding affinity. For pyrazole derivatives, these hotspots often include amino acids capable of forming hydrogen bonds with the pyrazole nitrogen atoms and the carbonyl group of the carboxamide linker.

For example, in the case of pyrazole-based inhibitors of Heat Shock Protein 90α (Hsp90α), molecular dynamics simulations have been used to explore the binding modes and identify crucial interactions. researchgate.netnih.gov Similarly, studies on pyrazole-containing compounds targeting the NF-κB signaling pathway have used molecular docking to elucidate the interactions driving the inhibitory activity. nih.gov The identification of these hotspots is critical for the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound analogs, MD simulations can be used to assess the stability of the ligand-protein complex, analyze conformational changes, and calculate binding free energies.

Studies on pyrazole derivatives have employed MD simulations to validate docking results and to understand the stability of the ligand in the active site. nih.govmdpi.com For instance, a 100 ns MD simulation of a pyrazole derivative in the active site of RET kinase was used to confirm the stability of the binding pose. mdpi.com The root mean square deviation (RMSD) of the ligand and protein backbone atoms are often monitored during the simulation to assess the stability of the complex. researchgate.net Lower and stable RMSD values generally indicate a stable binding.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a powerful tool for predicting various molecular properties, including spectroscopic data and reactivity descriptors.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR) for Structural Elucidation

DFT calculations can predict spectroscopic properties that are valuable for the structural elucidation of newly synthesized compounds. For pyrazole-carboxamide derivatives, DFT has been used to calculate theoretical FT-IR and NMR spectra, which can then be compared with experimental data to confirm the molecular structure. nih.govmdpi.com For example, the calculated vibrational frequencies for the NH stretching, and the chemical shifts for protons and carbons in the pyrazole and morpholine rings can be correlated with experimental spectra. nih.gov

| Spectroscopic Data | Predicted Range for Pyrazole-Carboxamide Analogs | Reference |

|---|---|---|

| 1H-NMR (CONH proton) | δ = 10.76–10.94 ppm | nih.gov |

| 13C-NMR (Ketone C=O) | δ = 191.07–191.23 ppm | nih.gov |

| 13C-NMR (Amide C=O) | δ = 159.00–162.78 ppm | nih.gov |

| FT-IR (NH stretch) | 3224–3427 cm-1 | nih.gov |

Frontier Molecular Orbital Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. acs.orgyoutube.com

DFT calculations have been used to determine the HOMO and LUMO energies and to visualize their distribution for various pyrazole derivatives. researchgate.netnih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can also be calculated from the HOMO and LUMO energies to provide further insights into the molecule's reactivity. nih.gov

| Parameter | Significance | Reference |

|---|---|---|

| HOMO Energy | Electron-donating ability | youtube.comresearchgate.net |

| LUMO Energy | Electron-accepting ability | youtube.comresearchgate.net |

| HOMO-LUMO Gap | Chemical stability and reactivity | nih.govresearchgate.net |

| Chemical Potential (μ) | Tendency of electrons to escape | nih.gov |

| Hardness (η) | Resistance to change in electron distribution | researchgate.net |

| Electrophilicity Index (ω) | Propensity to accept electrons | nih.gov |

In Silico Pharmacokinetic and Pharmacodynamic Prediction in Compound Design

Following a comprehensive and thorough search of scientific literature, chemical databases, and patent repositories, no specific studies containing in silico pharmacokinetic (ADME/T) or pharmacodynamic predictions for the chemical compound This compound (CAS No. 305346-17-2) were identified.

While extensive research exists on the computational analysis of the broader class of pyrazole derivatives and, more specifically, pyrazole-3-carboxamides, publically accessible data focusing solely on this compound is not available. Studies on related compounds, including those with pyrazole and morpholine moieties, investigate a range of predicted properties such as absorption, distribution, metabolism, excretion, and toxicity, as well as potential biological targets. nih.govnih.govnih.gov However, in strict adherence to the request for information focusing exclusively on this compound, no detailed research findings or data tables can be provided.

Computational chemistry and molecular modeling are crucial tools in modern drug discovery, allowing for the early prediction of a compound's potential success by modeling its interaction with biological systems. wikipedia.org These in silico methods are frequently applied to large libraries of compounds to identify promising candidates for further experimental validation. It is possible that computational data for this compound exists within proprietary databases of pharmaceutical or chemical research companies, but it has not been published in the public domain.

Therefore, the generation of an article section with detailed research findings and data tables on the in silico pharmacokinetic and pharmacodynamic predictions for this specific compound is not possible at this time.

Mechanistic Elucidation of Biological Activities of Morpholino 1h Pyrazol 3 Yl Methanone Analogs

Investigation of Enzyme Inhibition Mechanisms

The pyrazole-methanone core is a versatile scaffold that has been incorporated into various enzyme inhibitors. The following subsections detail the inhibitory mechanisms of analogs of Morpholino(1H-pyrazol-3-yl)methanone against several important enzymatic targets.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neuroprotection.

The general mechanism for many pyrazole-based MAGL inhibitors involves interaction with the catalytic serine residue in the active site of the enzyme. The pyrazole (B372694) core can act as a scaffold to position other functional groups for optimal interaction with the enzyme's binding pocket.

Table 1: Research Findings on a this compound Analog in MAGL-Related Studies

| Compound | Target(s) | Key Finding |

| 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide (AM281) | CB1 Receptor | Used as a selective antagonist to demonstrate that the anti-inflammatory effects of MAGL inhibition are mediated through the CB1 receptor. nih.govnih.gov |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The pyrazole scaffold is a well-established pharmacophore in the design of selective COX-2 inhibitors, with the notable example being the FDA-approved drug Celecoxib (B62257). While specific data for this compound is not available, numerous studies on other pyrazole derivatives have elucidated the mechanism of COX-2 inhibition.

The selectivity of pyrazole-containing inhibitors for COX-2 over the related COX-1 isoform is often attributed to the presence of a larger, more accommodating side pocket in the COX-2 active site. The substituents on the pyrazole ring can be designed to fit into this side pocket, leading to potent and selective inhibition. For instance, studies on hybrid pyrazole analogues have shown that the presence of a sulfonamide group is crucial for binding within the selective pocket of the COX-2 enzyme, leading to high inhibitory activity and selectivity.

Table 2: Research Findings on Pyrazole Analogs as COX-2 Inhibitors

| Compound Class | Key Structural Features for COX-2 Inhibition |

| Hybrid Pyrazole Analogs | A bulky hydrophobic group and a sulfonamide moiety on the pyrazole core enhance affinity for the COX-2 active site. |

N-Myristoyltransferase (NMT) Inhibition

N-Myristoyltransferase (NMT) is an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. This modification, known as N-myristoylation, is crucial for protein-membrane interactions and signal transduction pathways. Inhibition of NMT has emerged as a promising therapeutic strategy for treating cancers and infectious diseases. nih.gov

The pyrazole scaffold has been extensively explored in the development of NMT inhibitors. nih.gov Research has shown that pyrazole-containing compounds can act as potent and selective inhibitors of NMT. The mechanism of inhibition often involves the pyrazole core acting as a scaffold to present substituents that mimic the peptide substrate of the enzyme. These substituents can then form key interactions with the amino acid residues in the active site of NMT.

For example, benzenesulfonamide-based compounds containing a trimethyl-pyrazole moiety have been identified as selective and potent substrate-competitive inhibitors of human NMT1. nih.gov

Table 3: Research Findings on Pyrazole Analogs as NMT Inhibitors

| Compound Class | Target | Mechanism of Action |

| 2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | NMT1 | Acts as a selective and potent substrate-competitive inhibitor, with reported IC₅₀ values in the nanomolar range. nih.gov |

Other Enzymatic Target Modulations

The versatile nature of the pyrazole scaffold allows for its incorporation into inhibitors of various other enzymes. Structure-activity relationship (SAR) studies of pyrazole derivatives have revealed their potential to modulate the activity of a wide range of enzymatic targets. For instance, pyrazole-based heterocycles have been investigated as antitumor agents, with some derivatives showing significant cytotoxic activity against various cancer cell lines.

Characterization of Receptor Antagonism and Agonism

In addition to enzyme inhibition, analogs of this compound have been investigated for their ability to modulate the activity of important receptors in the central nervous system.

Sigma-1 (σ-1) Receptor Antagonism

The sigma-1 (σ-1) receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various signaling pathways and has been implicated in a range of neurological and psychiatric disorders.

A notable analog of this compound in this context is 4-(2-((5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine , also known as S1RA or E-52862. ontosight.ai This compound is a potent and selective sigma-1 receptor antagonist. Although the connection between the pyrazole and morpholine (B109124) moieties is through an ether linkage rather than a carbonyl group, its high affinity and selectivity for the sigma-1 receptor highlight the potential of the pyrazole-morpholine scaffold in targeting this receptor.

The mechanism of sigma-1 receptor antagonism by compounds like S1RA involves binding to the receptor and preventing the conformational changes necessary for its chaperone activity. This can modulate downstream signaling pathways, leading to potential therapeutic effects in conditions such as neuropathic pain and neurodegenerative diseases. ontosight.ai

Table 4: Research Findings on a this compound Analog as a Sigma-1 Receptor Antagonist

| Compound | Target | Key Finding |

| 4-(2-((5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine (S1RA) | Sigma-1 Receptor | A high-affinity and selective antagonist of the sigma-1 receptor. It has been investigated for its potential therapeutic applications in neurodegenerative diseases and pain. ontosight.ai |

5-Hydroxytryptamine2A (5-HT2A) Receptor Inverse Agonism

The 5-hydroxytryptamine2A (5-HT2A) receptor, a subtype of serotonin (B10506) receptor, is a well-established therapeutic target for a variety of neuropsychiatric disorders. Inverse agonists of the 5-HT2A receptor are of particular interest as they can reduce the basal, constitutive activity of the receptor, a mechanism that is distinct from neutral antagonists which only block the action of agonists.

Research into the structure-activity relationships of 5-HT2A receptor modulators has revealed that specific structural motifs can confer potent inverse agonist activity and selectivity. Notably, the incorporation of a morpholine moiety into certain molecular scaffolds has been shown to provide excellent selectivity for the 5-HT2A receptor over other related serotonin receptors, such as 5-HT2B and 5-HT2C. sci-hub.se For instance, the compound Temanogrel, an inverse agonist of the 5-HT2A receptor, features a morpholine group and has been investigated for its antithrombotic properties, which are attributed to the inhibition of serotonin-mediated vasoconstriction and platelet aggregation. sci-hub.senewdrugapprovals.org

While direct studies on this compound as a 5-HT2A inverse agonist are not extensively documented in publicly available literature, the pyrazole scaffold is a known pharmacophore for 5-HT2A receptor modulators. Patents have described 3-phenyl-pyrazole derivatives as modulators of the 5-HT2A serotonin receptor, indicating the potential of this chemical class to interact with this target. google.com Pimavanserin, a selective 5-HT2A receptor inverse agonist, has demonstrated efficacy in reversing psychosis-like behaviors in animal models. nih.gov

The combination of the pyrazole core, a privileged structure in medicinal chemistry, with a morpholino-methanone side chain suggests that analogs of this compound could be designed and synthesized to target the 5-HT2A receptor. The morpholine group, in particular, may contribute to favorable pharmacokinetic properties and enhanced selectivity. sci-hub.se

Below is a table summarizing the activity of a known 5-HT2A inverse agonist containing a morpholine moiety.

| Compound | Target Receptor | Activity | Selectivity | Reference |

| Temanogrel | 5-HT2A | Inverse Agonist (Ki = 4.9 nM) | >2000-fold vs 5-HT2C/2B | sci-hub.senewdrugapprovals.org |

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

G-protein-coupled receptor 84 (GPR84) is an orphan receptor that has garnered significant interest as a proinflammatory target, implicated in various inflammatory and fibrotic diseases. acs.orgnih.gov The development of potent and selective GPR84 antagonists is a key strategy for validating its therapeutic potential.

Recent medicinal chemistry efforts have explored various chemical scaffolds to identify novel GPR84 antagonists. While the direct antagonism of this compound on GPR84 is not explicitly detailed, the broader class of molecules containing a morpholino-methanone substructure has been investigated in this context. For example, in a study focused on the structure-activity relationship of 1,2,4-triazine (B1199460) GPR84 antagonists, a compound featuring a morpholino-methanone group, namely (4-(3-((1H-Indol-3-yl)methyl)-5-phenyl-1,2,4-triazin-6-yl)phenyl)(morpholino)methanone, was synthesized and evaluated. acs.orgqub.ac.ukresearchgate.net

This highlights the utility of the morpholino-methanone moiety in the design of GPR84 ligands. The pyrazole ring itself is a versatile scaffold in drug discovery, known to be present in a wide array of biologically active compounds. The combination of these two structural features in this compound suggests a plausible rationale for its investigation as a potential GPR84 antagonist.

The following table presents data for a known GPR84 antagonist, GLPG1205, which has been in clinical studies.

| Compound | Target Receptor | Activity | Clinical Development | Reference |

| GLPG1205 | GPR84 | Antagonist | Phase II for idiopathic pulmonary fibrosis | nih.gov |

Modulation of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is associated with numerous diseases. The modulation of PPIs with small molecules represents a promising but challenging therapeutic strategy. Small molecules can either inhibit or stabilize PPIs through various mechanisms, including binding to "hot spots" at the protein interface or to allosteric sites, thereby inducing conformational changes that affect the interaction.

The general approach to discovering small-molecule PPI modulators involves high-throughput screening of compound libraries followed by structural and functional characterization of the hits. Computational methods, such as molecular docking and molecular dynamics simulations, are also instrumental in understanding the binding modes of these molecules and in guiding their optimization.

Given the structural features of this compound, it is conceivable that its analogs could be developed as modulators of specific PPIs. The morpholine group could enhance solubility and cell permeability, while the pyrazole core provides a rigid scaffold for the precise positioning of substituents to interact with the target protein surfaces. Further research would be required to identify specific PPIs that could be targeted by this class of compounds.

Biochemical and Cell-Based Assay Methodologies for Mechanistic Research

The elucidation of the mechanisms of action for compounds like this compound and its analogs relies on a suite of biochemical and cell-based assays. These assays are crucial for determining the potency, selectivity, and functional effects of these molecules on their biological targets.

Biochemical Assays:

Biochemical assays are typically performed in a cell-free system using purified proteins or membrane preparations. For GPCR targets like 5-HT2A and GPR84, common biochemical assays include:

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. They involve competing a radiolabeled ligand with the test compound for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins coupled to the receptor of interest. In the presence of an agonist, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. Inverse agonists would decrease the basal [³⁵S]GTPγS binding, while neutral antagonists would block the agonist-induced increase.

Cell-Based Assays:

Cell-based assays are conducted using whole cells that endogenously or recombinantly express the target receptor. These assays provide a more physiologically relevant context to study the functional consequences of receptor modulation.

Second Messenger Assays: GPCR activation leads to changes in the intracellular concentrations of second messengers. For Gq-coupled receptors like 5-HT2A, the activation of phospholipase C results in the production of inositol (B14025) phosphates (IPs) and an increase in intracellular calcium ([Ca²⁺]i). These changes can be measured using fluorescence-based assays. For Gi-coupled receptors like GPR84, activation typically leads to a decrease in cyclic AMP (cAMP) levels, which can be quantified using various methods, including immunoassays and reporter gene assays.

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is sensitive to changes in a specific signaling pathway. For example, a cAMP response element (CRE) can be used to monitor changes in cAMP levels.

Cellular Impedance Assays: Label-free technologies, such as cellular impedance sensing, can monitor real-time changes in cell morphology, adhesion, and proliferation upon receptor activation. These assays provide a holistic view of the cellular response to a compound.

The following table summarizes the common assay methodologies used for characterizing GPCR modulators.

| Assay Type | Principle | Information Obtained |

| Radioligand Binding | Competition for receptor binding | Binding affinity (Ki) |

| [³⁵S]GTPγS Binding | G-protein activation | Functional activity (agonist, antagonist, inverse agonist) |

| Second Messenger Assays | Measurement of intracellular signaling molecules (e.g., Ca²⁺, cAMP, IP) | Functional potency and efficacy |

| Reporter Gene Assays | Transcriptional activation of a reporter gene | Pathway-specific functional activity |

| Cellular Impedance | Real-time monitoring of cellular changes | Integrated cellular response |

Applications in Chemical Biology and Drug Discovery

Lead Compound Identification and Optimization Strategies

The identification of a promising lead compound is a critical first step in the drug discovery pipeline. The morpholino(1H-pyrazol-3-yl)methanone scaffold has served as a valuable starting point for the synthesis of new series of compounds. nih.gov For instance, in the quest for antibiotic adjuvants, pyrazole (B372694) amides were identified as a promising starting point for optimization. nih.gov Structure-activity relationship (SAR) studies are crucial in this optimization process. For example, in the development of cannabinoid receptor antagonists, specific substitutions on the pyrazole ring were found to be essential for potent and selective activity. elsevierpure.comacs.org These studies revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were key for high affinity. elsevierpure.comacs.org

Optimization strategies often involve creating a library of analogs by varying substituents on the core pyrazole structure. nih.gov This allows for a systematic exploration of the chemical space around the lead compound to identify derivatives with improved potency and selectivity. nih.gov For example, a series of 47 new pyrazole compounds were synthesized to explore their potential as antibiotic adjuvants, building upon initial hits. nih.gov

Development of Molecular Probes for Target Validation

Molecular probes are essential tools in chemical biology for identifying and validating novel drug targets. The pyrazole scaffold, due to its versatile chemistry and biological activity, is an attractive core for the design of such probes. While direct studies on this compound as a molecular probe are not extensively documented, the principles of its derivatization lend themselves to this application. For instance, the iodinated nature of a potent cannabinoid receptor antagonist from a pyrazole series offers utility as a SPECT (single photon emission computed tomography) ligand, which can be used to characterize brain CB1 receptor binding in vivo. elsevierpure.comacs.org This highlights the potential for developing radiolabeled or fluorescently tagged derivatives of this compound to serve as probes for target engagement and validation studies.

Design of Analogs with Enhanced Activity and Selectivity Profiles

The design and synthesis of analogs are central to medicinal chemistry efforts aimed at improving the therapeutic index of a lead compound. For pyrazole derivatives, including those with a morpholino moiety, extensive research has been conducted to create analogs with enhanced biological activities. The synthesis of novel 1,3,4-trisubstituted pyrazole derivatives has been a focus, leading to compounds with potent anti-inflammatory activity and selectivity for COX-2. nih.gov

The introduction of different substituents at various positions of the pyrazole ring has been shown to significantly impact activity. For instance, in a series of pyrazole derivatives developed as FabH inhibitors, compounds with a 4-fluorophenyl or 4-chlorophenyl group at the 5-position and a 4-methoxyphenyl (B3050149) group at the 3-position were found to be potent inhibitors of E. coli FabH. nih.gov Similarly, for a series of pyrazole hydrazones and amides, modifications at positions 1, 3, and 4 of the phenylamino (B1219803) pyrazole nucleus led to derivatives with significant antiproliferative and antioxidant properties. mdpi.com

The following table summarizes the design and resulting activity of some pyrazole analogs:

| Analog Series | Modification Strategy | Enhanced Activity/Selectivity |

| 1,3,4-Trisubstituted Pyrazoles | Incorporation of different aryl and sulphonamides onto the pyrazole nucleus. nih.gov | Potent anti-inflammatory activity and COX-2 selectivity. nih.gov |

| Pyrazole-based Kinase Inhibitors | Introduction of an amide moiety and variations on the pyrazole ring. nih.gov | Selective inhibition of the PCTAIRE family of kinases. nih.gov |

| Pyrazole Hydrazones and Amides | Decoration of the phenylamino pyrazole nucleus at positions 1, 3, and 4. mdpi.com | Relevant antitumor and antioxidant properties. mdpi.com |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives | Synthesis of fifty-six derivatives to inhibit FabH. nih.gov | Potent inhibitors of E. coli FabH with strong antibacterial activity. nih.gov |

Exploration of Therapeutic Potential in Various Disease Areas

The versatile pyrazole scaffold has been explored for its therapeutic potential in a multitude of disease areas.

Anti-inflammatory and Analgesic Research

Pyrazole derivatives have a long history in the development of anti-inflammatory and analgesic agents, with celecoxib (B62257) being a well-known example. nih.gov Numerous studies have reported the synthesis of novel pyrazole derivatives with significant anti-inflammatory and analgesic activities. cu.edu.egbohrium.com For instance, a series of pyrazole-substituted heterocyclic ring systems yielded a compound with higher anti-inflammatory potency than the standard drugs indomethacin (B1671933) and celecoxib. nih.gov Another study on pyrazolone (B3327878) derivatives identified compounds with potent anti-inflammatory and analgesic effects. bohrium.com

The mechanism of anti-inflammatory action for many pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes. bohrium.com Some synthesized compounds have shown equal inhibition of both COX-1 and COX-2 isoforms. bohrium.com The anti-inflammatory activity of pyrazole derivatives has been demonstrated in various in vivo models, such as the carrageenan-induced paw edema assay. nih.govsemanticscholar.org

The table below presents some research findings on the anti-inflammatory activity of pyrazole derivatives:

| Compound/Series | Assay | Result | Reference Drug |

| Cyanopyridone derivative 6b | Carrageenan-induced paw edema | 89.57% inhibition of edema | Indomethacin & Celecoxib |

| Pyrazolone derivative 9b | Carrageenan-induced paw edema | High anti-inflammatory and analgesic activity | Phenylbutazone |

| Synthesized pyrazole derivative from hippuric acid | Carrageenan-induced paw edema | 42.87% inhibition at 3rd hour | Indomethacin |

Anticancer Activity Research

The anticancer potential of pyrazole derivatives is an active area of research, with compounds being developed to target various mechanisms of cancer progression. nih.govnih.gov Pyrazole-based compounds have been shown to interact with multiple targets, including tubulin, EGFR, and various kinases. nih.govnih.gov

Several studies have reported the synthesis of novel pyrazole derivatives with significant cytotoxic activity against various human cancer cell lines. nih.govresearchgate.netacs.org For example, a series of pyrazole benzothiazole (B30560) hybrids exhibited potent activity against several cancer cell lines with IC50 values in the low micromolar range. nih.gov In another study, some indole (B1671886) derivatives linked to a pyrazole moiety showed excellent cytotoxicity, with some compounds being more potent than the reference drug doxorubicin. nih.gov

The table below summarizes the anticancer activity of selected pyrazole derivatives:

| Compound/Series | Cancer Cell Line(s) | IC50 Values | Target/Mechanism |

| Indole-pyrazole derivatives 33 and 34 | HCT116, MCF7, HepG2, A549 | < 23.7 µM | CDK2 inhibition |

| Pyrazole benzothiazole hybrid 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 µM | Antiangiogenic |

| Pyrazole-thiadiazole derivative 6g | A549 | 1.537 ± 0.097 μM | EGFR inhibition |

Antimicrobial and Antibiotic Adjuvant Investigations

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents and compounds that can potentiate the effects of existing antibiotics. Pyrazole derivatives have shown promise in this area, exhibiting both direct antimicrobial activity and potential as antibiotic adjuvants. nih.govnih.govnih.gov

A series of novel pyrazole derivatives demonstrated significant antibacterial and antifungal activity, with some compounds showing high potency against Escherichia coli and Streptococcus epidermidis. nih.gov In another study, pyrazole derivatives were developed as potent inhibitors of FabH, an essential enzyme in bacterial fatty acid biosynthesis, demonstrating strong antibacterial activity. nih.gov

Furthermore, pyrazole compounds have been investigated as antibiotic adjuvants, particularly against multidrug-resistant bacteria like Acinetobacter baumannii. nih.gov Although some pyrazole derivatives lacked direct antibacterial activity, they showed remarkable synergistic activity when combined with antibiotics like colistin. nih.gov

The following table highlights the antimicrobial activity of some pyrazole derivatives:

| Compound/Series | Organism(s) | Activity (MIC) | Note |

| Pyrazole derivative 3 | Escherichia coli | 0.25 μg/mL | Antibacterial |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 μg/mL | Antibacterial |

| Pyrazole derivative 2 | Aspergillus niger | 1 μg/mL | Antifungal |

| Pyrazole amides | Acinetobacter baumannii | - | Synergistic activity with colistin |

Antithrombotic Agent Development

The development of novel antithrombotic agents is crucial for the prevention and treatment of arterial thrombosis. One promising avenue of research has focused on the inhibition of the 5-hydroxytryptamine 2A (5-HT2A) receptor, which plays a role in platelet activation and aggregation. Within this context, derivatives of morpholino pyrazoles have been identified as potent inverse agonists of this receptor.

A notable example is the compound 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) . This molecule, which incorporates a morpholinoethoxy group attached to a phenyl pyrazole core, has demonstrated significant potential as an antithrombotic agent. Research has shown that serotonin (B10506), released from platelets during thrombosis, activates these cells through the 5-HT2A receptor. jst.go.jp APD791 acts as an inverse agonist, effectively inhibiting serotonin-amplified human platelet aggregation with a half-maximal inhibitory concentration (IC50) of 8.7 nM. jst.go.jp The development of this compound involved optimizing a series of phenyl pyrazole derivatives for selectivity, aqueous solubility, and antiplatelet activity, leading to the discovery of APD791 with a favorable pharmacokinetic profile and oral bioavailability in multiple species. jst.go.jp

Table 1: Antithrombotic Activity of APD791

| Compound | Target | Mechanism of Action | Key Finding |

| 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) | 5-HT2A Receptor | Inverse Agonist | Inhibited serotonin-amplified human platelet aggregation with an IC50 of 8.7 nM. jst.go.jp |

Vasorelaxant Properties

The relaxation of vascular smooth muscle is a key mechanism for the treatment of cardiovascular conditions such as hypertension. Research into pyrazole derivatives has revealed their potential as vasorelaxant agents. researchgate.netnih.gov Specifically, hybrid molecules combining pyrazoline (a reduced form of pyrazole) and morpholine (B109124) moieties have shown significant vasodilatory effects.

A study on Benzofuran–Morpholinomethyl–Pyrazoline Hybrids demonstrated their ability to induce vasorelaxation in isolated rat thoracic aortic rings. jst.go.jp These compounds were synthesized and evaluated for their vasodilatory properties, with several derivatives exhibiting activity superior to the standard drug prazocin. jst.go.jp The mechanism of action for some pyrazole compounds has been linked to the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and the blockade of calcium channels. researchgate.netnih.gov The inclusion of the morpholine scaffold in these hybrid structures is considered a valuable feature, as morpholine itself is present in various pharmacologically active compounds known for their vasorelaxant effects. jst.go.jp The quantitative structure-activity relationship (QSAR) studies on these hybrids indicated a correlation between their vasorelaxant activities and physicochemical parameters like solubility. jst.go.jp

Table 2: Vasorelaxant Activity of Selected Pyrazole Derivatives

| Compound Class | Model | Key Finding |

| Benzofuran–Morpholinomethyl–Pyrazoline Hybrids | Isolated rat thoracic aortic rings | Several compounds exhibited IC50 values ranging from 0.3185 to 0.4577 mM, superior to prazocin (IC50 0.487 mM). jst.go.jp |

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) | Aortic rings | Elicited concentration-dependent relaxation, suggesting involvement of the NO/cGMP pathway and calcium channels. researchgate.netnih.gov |

Antiparasitic and Antimalarial Research

The emergence of drug resistance in parasites necessitates the discovery of new and effective therapeutic agents. nih.gov Pyrazole derivatives have been a focus of such research, with studies demonstrating their activity against a range of parasites, including those responsible for trypanosomiasis, leishmaniasis, and malaria. nih.govnih.govmalariaworld.orgresearchgate.netmdpi.comglobalresearchonline.netmeddocsonline.org

A series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were synthesized and evaluated for their in vitro antiparasitic activities. nih.gov These compounds, which directly incorporate the morpholino-pyrazolyl core, showed promising results. Several compounds in this series displayed moderate to very good activity against the blood stage of Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, with IC50 values as low as 1.0 µM. nih.gov Furthermore, some derivatives were moderately active against Leishmania donovani and one compound showed good activity against the K1 strain of Plasmodium falciparum, the most virulent malaria parasite, with an IC50 of 3.7 µM. nih.gov The research highlighted that the series acted selectively against different Trypanosoma species. nih.gov This demonstrates the potential of the morpholino-pyrazole scaffold as a versatile starting point for the development of novel antiparasitic and antimalarial drugs.

Table 3: Antiparasitic Activity of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine Derivatives

| Compound from Series | Target Organism | Activity (IC50) |

| Compound 10 | Trypanosoma brucei rhodesiense | 1.0 µM nih.gov |

| Compound 17 | Trypanosoma brucei rhodesiense | 1.1 µM nih.gov |

| Compound 17 | Trypanosoma cruzi | 9.5 µM nih.gov |

| Compounds 2, 3, 12 | Leishmania donovani | 2.3-5.2 µM nih.gov |

| Compound 14 | Plasmodium falciparum (K1 strain) | 3.7 µM nih.gov |

Patent Landscape and Intellectual Property Considerations

Analysis of Key Patent Filings Related to Morpholine-Pyrazole Derivatives

An examination of the patent literature reveals a strong and ongoing interest in the morpholine-pyrazole scaffold. Key patents have been filed by leading research-based companies, indicating the perceived value of these compounds in developing novel therapeutic agents and crop protection products. The filings often claim not just individual compounds, but also their synthesis, pharmaceutical compositions, and methods of use for specific indications.

Major pharmaceutical companies like Hoffmann-La Roche have been active in this space. justia.comjustia.compatcheck.de Their patents often cover broad classes of pyrazole (B372694) derivatives, with specific examples that include the morpholine (B109124) moiety. For instance, patent filings from Hoffmann-La Roche describe processes for the industrial-scale manufacture of specific morpholine-pyrazole carboxamides, signaling a late-stage interest beyond initial discovery. justia.com These patents typically target a range of therapeutic areas, including neurodegenerative diseases, cancer, and metabolic disorders. justia.com

In the agrochemical sector, companies such as Bayer and Syngenta are prominent assignees of patents for pyrazole-containing compounds. google.comgoogle.comjustia.comeuropa.eujustia.comgoogle.comgoogleapis.comclockss.org Their research focuses on the development of novel herbicides and insecticides. google.comclockss.org For example, pyrazole derivatives are known to act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism, making them effective herbicides. clockss.org The phenylpyrazole class of insecticides, which includes well-known compounds like fipronil, demonstrates the commercial success of this scaffold in crop protection. chemrobotics.inresearchgate.net Patents from these companies often cover specific substitutions on the pyrazole and morpholine rings designed to enhance efficacy against target pests or weeds while improving crop safety and environmental profiles. googleapis.comclockss.org

Vertex Pharmaceuticals , known for its focus on serious diseases, also holds a significant number of patents for various heterocyclic compounds, including those with kinase inhibitory activity. greyb.comgoogle.comuscourts.govnewdrugapprovals.org While not exclusively focused on morpholine-pyrazole derivatives, their broad patenting strategy in related chemical spaces suggests a potential interest in scaffolds with similar pharmacological properties. greyb.comgoogle.com

The following interactive table summarizes representative patent filings related to morpholine-pyrazole derivatives, highlighting the key players and their areas of focus.

Interactive Data Table: Key Patent Filings for Morpholine-Pyrazole Derivatives

| Patent/Application Number | Assignee | Focus Area | Title/Subject Matter |

| US10508107B2 | Hoffmann-La Roche | Pharmaceutical | Morpholine derivative as trace amine associated receptor (TAAR1) agonists for CNS disorders. justia.com |

| EP3994986A1 | Bayer AG | Agrochemical | Agrochemical composition with improved drift and spreading properties containing pyrazole-4-carboxamides. google.com |

| WO2009123907A1 | Syngenta | Agrochemical | Synergistic pesticide compositions including morpholine and pyrazole compounds. google.com |

| US9931334B2 | Vertex Pharmaceuticals | Pharmaceutical | Solid forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide. google.com |

| JPS5564573A | - | Agrochemical | Pyrazole derivative, and herbicide containing the same. google.com |

| US20230303562A1 | - | Pharmaceutical | Pyrazole compound with TGFβR1 inhibitory activity for treating cancer or fibrosis. google.com |

Strategic Implications for Pharmaceutical and Agrochemical Research and Development

The patenting trends for morpholine-pyrazole derivatives have significant strategic implications for both the pharmaceutical and agrochemical industries. The core structure represents a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug and pesticide discovery. researchgate.netfrontiersin.org

For Pharmaceutical R&D:

The intense patent activity from major pharmaceutical companies underscores the therapeutic potential of this chemical class. The focus on targets like TAAR1 and various kinases suggests that companies are exploring these compounds for complex diseases with high unmet medical needs. justia.comnih.gov The strategic implications include:

Competition and White Space: The dense patent landscape around certain targets necessitates that new entrants identify novel chemical space or unexplored biological targets to avoid infringement and secure their own intellectual property.

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic rings to improve physicochemical properties and metabolic stability. nih.gov This strategy will likely continue to be employed to optimize lead compounds.

Focus on Specific Isomers: As seen with some patents, there is a strategic move towards patenting specific stereoisomers of complex molecules. This can extend the patent life of a drug and block generic competition.

For Agrochemical R&D:

In the agrochemical sector, the strategy appears to be focused on creating next-generation products with improved performance and safety profiles. The implications for this industry include:

Combating Resistance: The development of new pyrazole-based herbicides and insecticides is crucial for managing the growing problem of weed and insect resistance to existing products. chemrobotics.in

Broad-Spectrum vs. Selective Action: Patent filings indicate a dual strategy: developing broad-spectrum products for wide applicability and highly selective compounds that target specific pests while being safe for beneficial organisms and the environment.

Formulation Technology: As evidenced by some patents, innovation is not just in the active ingredient but also in the formulation to improve delivery, reduce drift, and enhance efficacy. google.comgoogleapis.com This represents a key area for gaining a competitive edge.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Complex Morpholino(1H-pyrazol-3-yl)methanone Analogs

The exploration of the chemical space around the this compound core is fundamental to establishing a robust structure-activity relationship (SAR). Future synthetic efforts will likely move beyond simple derivatization to the creation of more complex and sterically demanding analogs. Key to this will be the development of innovative and efficient synthetic routes.

Modern synthetic strategies that could be applied include:

Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials, offer a highly efficient route to a diverse library of analogs.

Flow Chemistry: The use of continuous flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and the ability to perform reactions that are challenging in traditional batch setups.

Catalytic C-H Activation: This powerful technique allows for the direct functionalization of carbon-hydrogen bonds on the pyrazole (B372694) or morpholine (B109124) rings, enabling the introduction of a wide range of substituents with high precision and atom economy.

Photoredox Catalysis: Visible-light-mediated catalysis can facilitate novel bond formations under mild conditions, opening up new avenues for the synthesis of previously inaccessible analogs.

The primary synthetic challenge will be the regioselective functionalization of the pyrazole ring, a common consideration in pyrazole chemistry. nih.govchim.it The development of methodologies that allow for precise control over substitution patterns will be crucial for a systematic exploration of the SAR.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Generative Models: AI algorithms, such as Reinforcement Learning for Structural Evolution (ReLeaSE), can be trained on large datasets of known bioactive molecules to generate novel molecular structures with desired properties. news-medical.net This approach could be used to create a virtual library of this compound analogs with optimized potency and pharmacokinetic profiles.

Predictive Modeling: ML models can be developed to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds. This will allow for the in-silico screening of large numbers of analogs, prioritizing the most promising candidates for synthesis and experimental testing. connectjournals.comresearchgate.net

Structure-Activity Relationship (SAR) Analysis: AI can identify subtle patterns in SAR data that may not be apparent to human researchers, providing valuable insights for the rational design of more potent and selective compounds. connectjournals.comresearchgate.net

The successful implementation of AI and ML in this context will depend on the availability of high-quality data. Therefore, initial synthetic and biological testing efforts will be critical in generating the necessary datasets to train and validate these computational models.

Multi-Target and Polypharmacology Drug Design Strategies

The traditional "one target, one drug" paradigm is increasingly being challenged by the understanding that many complex diseases are driven by multiple biological pathways. researchgate.netresearchgate.net Polypharmacology, the design of single molecules that can modulate multiple targets, offers a promising approach to treating such diseases. researchgate.netresearchgate.netnih.gov The pyrazole scaffold is well-represented in drugs that exhibit polypharmacology.